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Compound of Interest

Compound Name: 3-Deazaguanosine

Cat. No.: B053920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nucleoside analog 3-Deazaguanosine (C³G),

a compound of significant interest in antiviral and anticancer research. We will cover its initial

discovery, detail various chemical synthesis methodologies from foundational to modern

approaches, and explore its biological activity and mechanisms of action.

Discovery and Background
3-Deazaguanosine is a synthetic purine analog of the natural nucleoside guanosine. It belongs

to a class of compounds known as deazapurines, where a nitrogen atom in the purine ring is

replaced by a carbon atom. In the case of 3-deazaguanosine, the nitrogen at position 3 of the

guanine base is substituted with a carbon-hydrogen group. This seemingly minor structural

modification significantly alters the molecule's electronic properties and hydrogen bonding

capabilities, leading to potent biological effects.

The initial synthesis of 3-deazaguanosine, along with its base 3-deazaguanine, was reported

in a seminal 1976 paper by P. Dan Cook, Roland K. Robins, and their colleagues.[1][2][3] Their

work established a novel method for synthesizing these compounds through the ring closure of

imidazole precursors.[1] Following its discovery, 3-deazaguanosine was quickly identified as a

promising candidate for therapeutic development due to its significant biological activity. Early

studies demonstrated its broad-spectrum antiviral activity against a range of both RNA and

DNA viruses.[4] Concurrently, it exhibited moderate antitumor activity against leukemia cell

lines, marking it as a compound of interest for cancer chemotherapy.[5]
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Chemical Synthesis of 3-Deazaguanosine
The synthesis of 3-deazaguanosine has evolved since its initial discovery, with modern

methods offering improved efficiency and accessibility. This section details the foundational

synthesis and subsequent innovative approaches.

Foundational Synthesis: Imidazole Precursor Ring
Closure (Cook et al., 1976)
The pioneering synthesis involved constructing the imidazo[4,5-c]pyridin-4-one ring system

from a functionalized imidazole nucleoside. This approach laid the groundwork for future

analog development.

Experimental Protocol:

Step 1: Synthesis of Methyl 5-(Cyanomethyl)-1-(2,3,5-tri-O-benzoyl-β-D-

ribofuranosyl)imidazole-4-carboxylate. This key intermediate is prepared through the

glycosylation of a suitable imidazole derivative with a protected ribose sugar.

Step 2: Cyclization with Hydrazine. The imidazole intermediate is reacted with hydrazine.[5]

This step initiates the formation of the second ring.

Step 3: Base-Catalyzed Ring Closure. A base-catalyzed cyclization of the resulting product

yields the protected 3-deazaguanosine.

Step 4: Deprotection. The benzoyl protecting groups on the ribose sugar are removed,

typically using methanolic ammonia, to yield the final 3-deazaguanosine product.

Alternative Procedure (Revankar et al., 1984)
A subsequent method was developed to prepare 3-deazaguanosine and its parent base, 3-

deazaguanine.[5] This procedure also utilizes an imidazole intermediate but offers a different

route for its preparation and cyclization.

Experimental Protocol:
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Preparation of Imidazole Intermediate: Methyl 5-(cyanomethyl)-1-(2,3,5-tri-O-benzoyl-β-D-

ribofuranosyl)imidazole-4-carboxylate is synthesized.

Reaction with Hydrazine: The intermediate is reacted with hydrazine to form the precursor for

the pyridinone ring.[5]

Cyclization and Deprotection: The molecule is then cyclized and the protecting groups are

removed to afford 3-deazaguanosine.

Modern Synthetic Approaches
More recent synthetic strategies have focused on increasing efficiency and yield, employing

modern catalytic methods.

2.3.1. Buchwald-Hartwig Cross-Coupling (Mairhofer et al., 2019) This elegant approach uses a

palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful tool for forming carbon-

nitrogen bonds.[6][7][8] This method is key for preparing phosphoramidite derivatives of 3-
deazaguanosine needed for RNA solid-phase synthesis.[6]

Experimental Workflow:

Silyl-Hilbert-Johnson Nucleosidation: A protected 3-deazaguanine base precursor is coupled

with a protected ribose derivative.

Hartwig-Buchwald Cross-Coupling: A palladium catalyst is used to couple an amine

(specifically, a phenoxyacetamide group to protect the exocyclic amine) to the deazapurine

core.[6]

Deprotection and Phosphitylation: The protecting groups are removed, and the molecule is

converted into a phosphoramidite building block suitable for automated RNA synthesis.

2.3.2. Synthesis from Inosine (Hinotani et al., 2021) A convenient, large-scale synthesis has

been developed starting from the readily available nucleoside, inosine.[9] This route proceeds

through a key intermediate, a 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR)

derivative.

Experimental Protocol:
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Inosine to EICAR Derivative: Inosine is converted in six steps to the key EICAR intermediate.

This involves dinitrophenylation, ring opening, iodination, and a palladium-catalyzed cross-

coupling reaction.[9]

Conversion to 3-Deazaguanosine: The EICAR derivative is then transformed into 3-
deazaguanosine through a series of cyclization and functional group manipulation steps.

Below is a generalized workflow for the chemical synthesis of nucleoside analogs.
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Generalized Synthetic Workflow for 3-Deazaguanosine

Starting Materials

Core Synthesis

Final Steps

Protected Ribose Sugar

Glycosylation
(C-N Bond Formation)

Imidazole or Purine Precursor

Protected Nucleoside Intermediate

Yields vary

Ring Formation / Modification
(e.g., Ring Closure, Cross-Coupling)

Protected 3-Deazaguanosine

Key step

Deprotection

3-Deazaguanosine

Purification & Characterization
(HPLC, NMR, MS)

Final Product
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Generalized Synthetic Workflow
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Biological Activity and Mechanism of Action
3-Deazaguanosine's structural analogy to guanosine allows it to function as an antimetabolite,

interfering with essential cellular processes that utilize guanosine or its nucleotides.

Antiviral and Antitumor Spectrum
3-Deazaguanosine has demonstrated a broad spectrum of activity. Early in vitro studies

showed it could inhibit nine types of RNA viruses and seven types of DNA viruses, including

influenza, parainfluenza, herpes, and vaccinia viruses.[4] Its antitumor properties have been

noted against murine leukemia cell lines such as L1210 and P388.[5] More recently, it has

shown potent antiviral activity against SARS-CoV-2.[10]

Compound Cell Line / Virus Activity Metric Value Reference

3-

Deazaguanosine
L1210 Leukemia Antitumor Moderate Activity [5]

3-

Deazaguanosine
P388 Leukemia Antitumor Moderate Activity [5]

3-Deazaguanine
L1210/0

(sensitive)
IC50 (Antitumor) 3.5 µM [11]

3-Deazaguanine
L1210/3-DG

(resistant)
IC50 (Antitumor) 620 µM [11]

3-

Deazaguanosine

Influenza

A/Victoria

Virus Rating (0-

4)
2.0 [4]

3-

Deazaguanosine

Parainfluenza 1

(Sendai)

Virus Rating (0-

4)
3.2 [4]

3-

Deazaguanosine

Herpes Simplex

1

Virus Rating (0-

4)
2.5 [4]

3-

Deazaguanosine
SARS-CoV-2 Antiviral Potent Activity [10]
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Note: Quantitative IC50/ED50 values from early papers are not always available; "moderate

activity" and "virus rating" are reported as described in the sources.

Molecular Mechanism of Action
The primary mechanism of 3-deazaguanosine involves its intracellular conversion to

triphosphate and subsequent interference with nucleic acid and protein synthesis.

Intracellular Activation: Upon entering the cell, 3-deazaguanosine is phosphorylated by

cellular kinases to its active triphosphate form, 3-deazaguanosine triphosphate (3-deaza-

GTP).

Inhibition of Translation Initiation: The related compound, 3-deazaguanine, has been shown

to inhibit the initiation of protein synthesis.[12] It alters the polyribosome profile and prevents

the formation of the 43S preinitiation complex, a critical step in assembling the protein

synthesis machinery.[12] This action likely contributes significantly to its cytotoxic effects.

Inhibition of CTP Synthetase: While not directly demonstrated for 3-deaza-GTP, the

triphosphate form of the related analog 3-deazauridine is a known inhibitor of CTP

synthetase, an enzyme essential for producing pyrimidine nucleotides for RNA and DNA

synthesis.[13][14] Given the structural similarities, it is plausible that 3-deaza-GTP also

interferes with nucleotide metabolism pathways.

Targeting Viral RNA Capping: A recent study on SARS-CoV-2 revealed that 3-
deazaguanosine functions by targeting the capping machinery of the viral RNA, a

mechanism distinct from RNA polymerase inhibitors like Remdesivir.[10]

The diagram below illustrates the metabolic activation and proposed inhibitory actions of 3-
deazaguanosine.

Mechanism of Action of 3-Deazaguanosine

Impact on Nucleic Acid Structure and Stability
The replacement of nitrogen at position 3 with carbon removes a key hydrogen bond acceptor

site in the minor groove of a nucleic acid duplex. This modification has significant

consequences for the stability of RNA and DNA structures. A comprehensive 2021 study

investigated the impact of 3-deazaguanosine on RNA duplex stability.[15]
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The findings revealed that incorporating a single 3-deazaguanosine modification significantly

decreases the thermodynamic stability of an RNA duplex.[15][16] This destabilization is much

more pronounced compared to its isomer, 7-deazaguanosine, where the modification is in the

major groove.[15] The loss of the N3 hydrogen bond acceptor disrupts the hydration pattern in

the minor groove, leading to a weaker base pairing interaction.[15]

RNA Duplex

Type
Modification Tₘ (°C) ΔTₘ (°C)

ΔG°₂₉₈ (kcal

mol⁻¹)
Reference

Hairpin II
Native

(Guanosine)
68.3 - -10.0 [17]

Hairpin IIa

3-

Deazaguanos

ine

59.2 -9.1 -8.2 [17]

Hairpin IIc

7-

Deazaguanos

ine

67.2 -1.1 -9.8 [17]

Data extracted from Mair et al., Nucleic Acids Research, 2021. Tₘ is the melting temperature.

ΔTₘ is the change in Tₘ relative to the native duplex. ΔG°₂₉₈ is the free energy of duplex

formation.

Conclusion
Since its initial synthesis nearly five decades ago, 3-deazaguanosine has remained a

molecule of high interest for medicinal chemists and molecular biologists. Its ability to act as a

potent antimetabolite, inhibiting fundamental cellular processes such as translation and

nucleotide synthesis, underpins its significant antiviral and antitumor activities. Modern

synthetic advancements have made 3-deazaguanosine and its derivatives more accessible for

research, including for "atomic mutagenesis" studies to probe the functional roles of specific

atoms in RNA catalysis and recognition.[15] The recent discovery of its novel mechanism

against SARS-CoV-2 highlights that even well-studied molecules can yield new therapeutic

insights, ensuring that 3-deazaguanosine will continue to be a valuable tool in drug discovery

and chemical biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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